molecular formula C13H21NO B11895925 1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine

1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine

Katalognummer: B11895925
Molekulargewicht: 207.31 g/mol
InChI-Schlüssel: SFLIYHHHZRPGBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine is a chemical compound with a complex structure that includes an indene backbone

Vorbereitungsmethoden

The synthesis of 1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of an indene derivative with ethyl iodide in the presence of a strong base, followed by the introduction of the dimethylamine group through reductive amination. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

1-Ethoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine can be compared with similar compounds such as:

    1-Methoxy-N,N-dimethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine: Similar structure but with a methoxy group instead of an ethoxy group.

    1-Ethoxy-N,N-diethyl-4,5,6,7-tetrahydro-3aH-inden-3-amine: Similar structure but with diethylamine instead of dimethylamine

Eigenschaften

Molekularformel

C13H21NO

Molekulargewicht

207.31 g/mol

IUPAC-Name

3-ethoxy-N,N-dimethyl-5,6,7,7a-tetrahydro-4H-inden-1-amine

InChI

InChI=1S/C13H21NO/c1-4-15-13-9-12(14(2)3)10-7-5-6-8-11(10)13/h9-10H,4-8H2,1-3H3

InChI-Schlüssel

SFLIYHHHZRPGBP-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C2CCCCC2C(=C1)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.